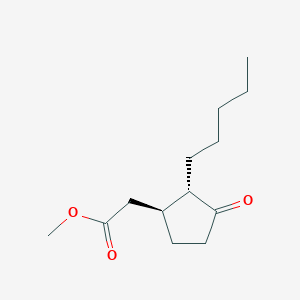

Methyl dihydrojasmonate, (+-)-trans-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

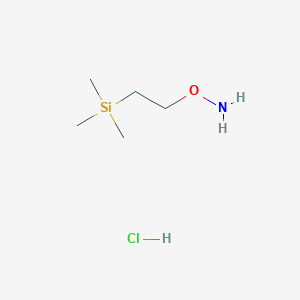

Methyl dihydrojasmonate, (+-)-trans- is an organic compound that belongs to the family of jasmonates. It is a colorless to pale yellow liquid that has a floral and fruity scent. Methyl dihydrojasmonate has gained significant attention in the scientific community due to its diverse applications in various fields, including agriculture, cosmetics, and perfumery.

Aplicaciones Científicas De Investigación

Methyl dihydrojasmonate has been extensively researched for its applications in various fields. In agriculture, it has been shown to improve plant growth, yield, and resistance to biotic and abiotic stresses. It also has applications in cosmetics, where it is used as a fragrance and a skin conditioning agent. In perfumery, it is used as a fixative and a fragrance enhancer. Moreover, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development.

Mecanismo De Acción

Methyl dihydrojasmonate exerts its effects through the jasmonate signaling pathway, which is a complex signaling network that regulates various physiological processes in plants and animals. In plants, it activates the expression of genes involved in defense against herbivores and pathogens, as well as growth and development. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation.

Efectos Bioquímicos Y Fisiológicos

Methyl dihydrojasmonate has been shown to have various biochemical and physiological effects. In plants, it induces the production of secondary metabolites, such as phenolics and flavonoids, which are involved in defense against herbivores and pathogens. It also enhances photosynthesis and root growth. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation. Moreover, it has been shown to possess anti-cancer, anti-microbial, and anti-inflammatory properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl dihydrojasmonate has several advantages for lab experiments. It is readily available and easy to handle. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations, including its cost, which can be relatively high. Moreover, its effects can vary depending on the concentration and mode of application.

Direcciones Futuras

Methyl dihydrojasmonate has several potential future directions for research. In agriculture, it can be used to develop new strategies for crop improvement and pest control. In cosmetics, it can be used to develop new fragrances and skin conditioning agents. In drug development, it can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its applications in various fields.

Conclusion

Methyl dihydrojasmonate, (+-)-trans- is a versatile compound that has diverse applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential in various fields.

Métodos De Síntesis

Methyl dihydrojasmonate can be synthesized through various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Julia-Kocienski olefination. The most commonly used method is the Wittig reaction, which involves the reaction between aldehyde and phosphonium ylide. The reaction yields a mixture of cis and trans isomers, with the trans isomer being the predominant one.

Propiedades

Número CAS |

151716-36-8 |

|---|---|

Nombre del producto |

Methyl dihydrojasmonate, (+-)-trans- |

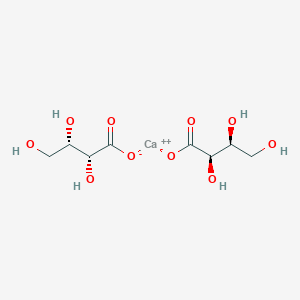

Fórmula molecular |

C13H22O3 |

Peso molecular |

226.31 g/mol |

Nombre IUPAC |

methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |

Clave InChI |

KVWWIYGFBYDJQC-QWRGUYRKSA-N |

SMILES isomérico |

CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC |

SMILES canónico |

CCCCCC1C(CCC1=O)CC(=O)OC |

Otros números CAS |

151716-36-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)

![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)